Methidathion
Overview
Description
Methidathion is an organophosphate insecticide . It has the molecular formula C6H11N2O4PS3 . It is used to control a wide range of sucking and chewing insects in many crops .
Synthesis Analysis
Methidathion can be detected using surface-enhanced Raman scattering (SERS). In this method, Ag nanoparticles (AgNPs) are synthesized by the modified Tollens technique and deposited on glass slides to become simple detection arrays for SERS detection . Another study focuses on synthesizing and evaluating a novel heterogeneous sonocatalyst for degrading pesticide methidathion. The catalyst consists of graphene oxide (GO) decorated CuFe2O4@SiO2 nanocomposites .
Molecular Structure Analysis
The molecular weight of Methidathion is 302.331 Da . The structure of Methidathion is also available as a 2D Mol file or as a computed 3D SD file . The title compound, C6H11N2O4PS3, crystallizes with two independent molecules in the asymmetric unit .
Chemical Reactions Analysis
Methidathion undergoes various chemical reactions. For instance, it has been studied for its electrochemical oxidation on SnO2 and boron-doped diamond anodes . Another study investigated several factors affecting the extractability of methidathion from soil samples .
Physical And Chemical Properties Analysis
Methidathion is described as colorless crystals . Its physical properties such as boiling point, freezing point, vapor pressure, and specific gravity are detailed in various sources . Factors affecting the extractability of Methidathion from soil samples have been studied, including solvent type, extraction time, soil humidity, and type of sterilization system employed .
Scientific Research Applications
Biodegradation of Methidathion by Serratia sp.
- Scientific Field : Microbiology .
- Summary of Application : A bacterial strain identified as Serratia sp. was found to be capable of biodegrading Methidathion residues. This strain was isolated from a Methidathion-treated orchard .
- Methods of Application : The strain was grown in a poor medium consisting of mineral salts and using Methidathion as the sole carbon source at concentrations of 50–150 mg/L. The effects of multifactors on degradation of Methidathion in pure cultures by Serratia sp. were investigated using an orthogonal experimental design .
- Results or Outcomes : The optimal conditions for Methidathion biodegradation in pure cultures were a temperature of 30 °C, an inoculum size of 10%, pH=7 and an aeration rate of 200 rpm. The strain was applied to remove Methidathion residues from agricultural products, and this process can be described by a first order rate model .
Detection of Methidathion by Surface Enhanced Raman Scattering (SERS)
- Scientific Field : Analytical Chemistry .
- Summary of Application : A rapid method of detecting Methidathion pesticides by surface enhanced Raman scattering (SERS) was proposed .
- Methods of Application : Ag nanoparticles (AgNPs) were synthesized by the modified Tollens technique and deposited on glass slides to become simple detection arrays for SERS detection .
- Results or Outcomes : The Methidathion detection limit reaches 0.1 ppm based on the substrates .
Safety And Hazards
Methidathion is classified as fatal if swallowed and harmful in contact with skin . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and avoiding release to the environment .
Future Directions
properties
IUPAC Name |
3-(dimethoxyphosphinothioylsulfanylmethyl)-5-methoxy-1,3,4-thiadiazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2O4PS3/c1-10-5-7-8(6(9)16-5)4-15-13(14,11-2)12-3/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBQXILRKZHVCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C(=O)S1)CSP(=S)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N2O4PS3 | |
Record name | METHIDATHION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5059 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHIDATHION | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020819 | |
Record name | Methidathion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methidathion appears as colorless crystals. This material is used as a non-systemic insecticide. (EPA, 1998), Colorless solid; [ICSC] Colorless to white solid; Formulated as wettable powder in water soluble bags and emulsifiable concentrate; [Reference #1] Colorless crystalline solid; [Aldrich MSDS], COLOURLESS CRYSTALS., Colorless crystals. | |
Record name | METHIDATHION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5059 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methidathion | |
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Record name | METHIDATHION | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | METHIDATHION | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/873 | |
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Flash Point |
100 °C | |
Record name | METHIDATHION | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |
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Solubility |
Solubility (all in g/L at 20 °C): ethanol (150); acetone (670); toluene (720); hexane (11); n-octanol (14), Soluble in benzene, methanol and xylene at >60 g/100 mL at 25 °C. Moderately soluble in chloroform and dichloromethane., In water, 187 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.0187 | |
Record name | METHIDATHION | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1594 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHIDATHION | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |
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Density |
1.495 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.51 g/cu cm (20 °C), 1.5 g/cm³, 1.495 | |
Record name | METHIDATHION | |
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Record name | METHIDATHION | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1594 | |
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Record name | METHIDATHION | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |
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Record name | METHIDATHION | |
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URL | https://www.osha.gov/chemicaldata/873 | |
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Vapor Pressure |
1e-06 mmHg at 68 °F (EPA, 1998), 0.00000337 [mmHg], 3.37X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible, 1x10-6 mmHg | |
Record name | METHIDATHION | |
Source | CAMEO Chemicals | |
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Record name | Methidathion | |
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Record name | METHIDATHION | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | METHIDATHION | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/873 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Mechanism of Action |
Organophosphates poison insects and mammals primarily by phosphorylation of the acetylcholinesterase enzyme at nerve endings. ... At sufficient dosage, loss of enzyme function allows accumulation of acetylcholine (the impulse- transmitter substance) at cholinergic neuroeffector junctions (muscarinic effects, and at skeletal myoneural junctions and in autonomic ganglia (nicotinic effects). Organophosphates also impair nerve impulse transmission in the brain ... . /Organophosphate pesticides/ | |
Record name | METHIDATHION | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1594 | |
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Product Name |
Methidathion | |
Color/Form |
Colorless crystals, Crystals from methanol, Colorless-to-white crystalline solid | |
CAS RN |
950-37-8 | |
Record name | METHIDATHION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5059 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methidathion [ANSI:BSI:ISO] | |
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Record name | Methidathion | |
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Record name | METHIDATHION | |
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Record name | METHIDATHION | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1594 | |
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Record name | METHIDATHION | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | METHIDATHION | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/873 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
102 to 104 °F (EPA, 1998), 39 °C, 102-104 °F | |
Record name | METHIDATHION | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5059 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHIDATHION | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1594 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHIDATHION | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1659 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHIDATHION | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/873 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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